

An In-depth Technical Guide to Oxociprofloxacin: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Oxonorfloxacin

Cat. No.: B029883

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Disclaimer: The compound "**Oxonorfloxacin**" as a standalone entity is not found in the scientific literature. It is highly probable that the intended subject of this guide is Oxociprofloxacin, a known metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document will focus on Oxociprofloxacin, providing a comprehensive overview of its chemical and physical properties, and its biological context as a metabolite of Ciprofloxacin.

Introduction

Oxociprofloxacin is a metabolite of Ciprofloxacin, a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [1] As a metabolite, Oxociprofloxacin is formed in the body following the administration of Ciprofloxacin and is one of several metabolic products that contribute to the overall pharmacological and toxicological profile of the parent drug. [2] Understanding the properties of Oxociprofloxacin is crucial for a complete picture of Ciprofloxacin's disposition and effects in the body. This guide provides a detailed technical overview of Oxociprofloxacin for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical identity and physicochemical properties of Oxociprofloxacin are summarized below.

Chemical Structure:

- IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[1]
- Chemical Formula: $C_{17}H_{16}FN_3O_4$ [1]
- Molecular Weight: 345.32 g/mol [1]
- CAS Number: 103237-52-1[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Oxociprofloxacin.

Property	Value	Reference
Melting Point	>320 °C	[4]
Boiling Point (Predicted)	682.3 ± 55.0 °C	[4]
Density (Predicted)	1.546 ± 0.06 g/cm ³	[4]
pKa (Predicted)	6.41 ± 0.41	[4]
Solubility	Acetic Acid (Very Slightly), Tetrahydrofuran (Slightly)	[4]

Mechanism of Action

The specific mechanism of action of Oxociprofloxacin has not been extensively studied independently of its parent compound, Ciprofloxacin. However, as a fluoroquinolone derivative, its antibacterial activity, if any, would be presumed to occur through the same general mechanism as other compounds in this class: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5]

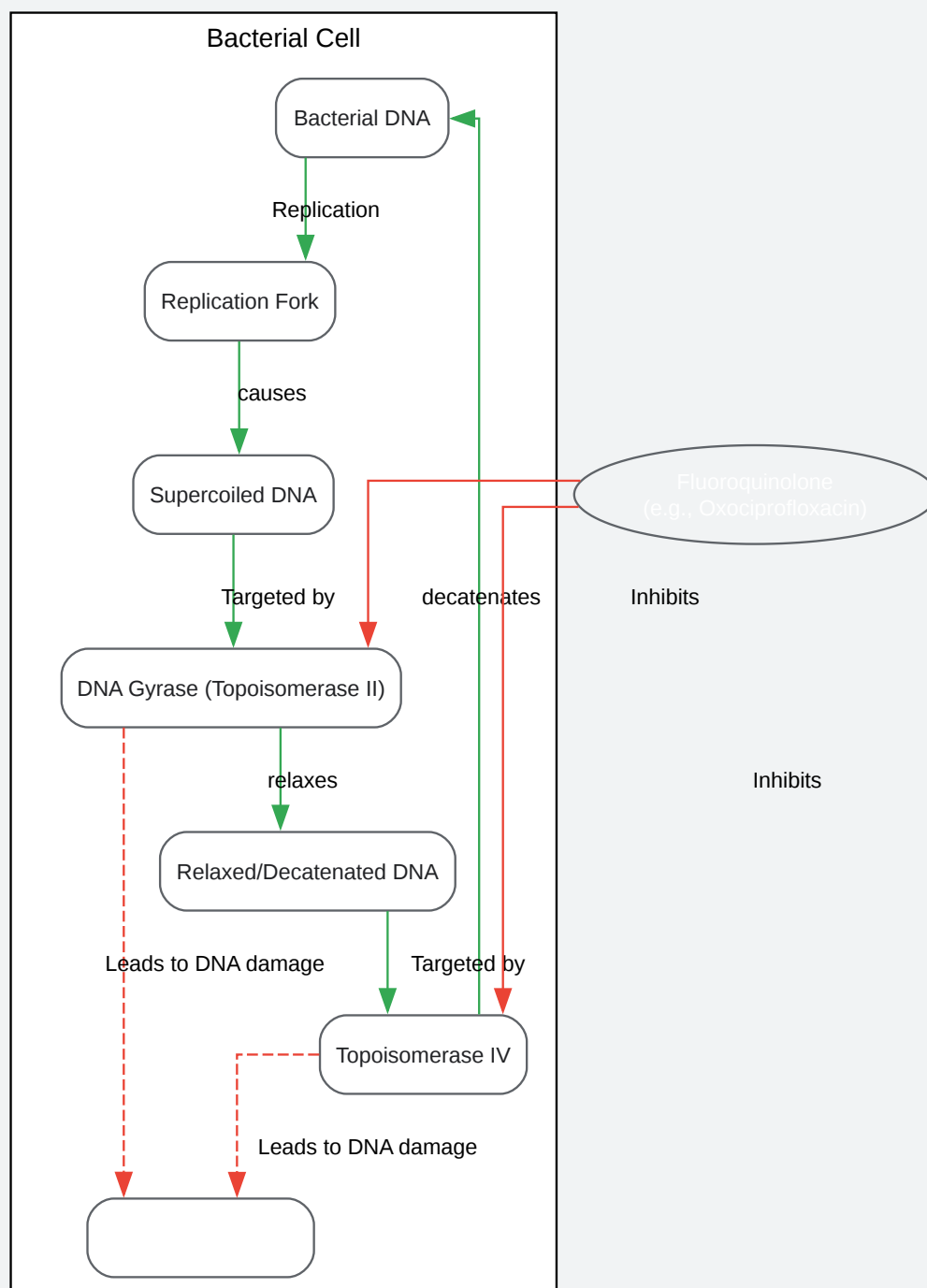
These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[5]

- DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of replication and for relieving torsional stress.
- Topoisomerase IV: Primarily responsible for decatenating daughter chromosomes following replication.

By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[5] The potency of individual fluoroquinolones can vary depending on their affinity for DNA gyrase versus topoisomerase IV, and this can differ between bacterial species.

The following diagram illustrates the general mechanism of action of fluoroquinolones.

General Mechanism of Fluoroquinolone Action

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Mechanism of action of fluoroquinolones.

Antibacterial Activity

There is a notable lack of publicly available data on the Minimum Inhibitory Concentration (MIC) values of Oxociprofloxacin against a range of bacterial pathogens. As a metabolite, its antibacterial activity is generally considered to be significantly lower than that of the parent compound, Ciprofloxacin.

For context and comparison, the following table presents the MIC₅₀ and MIC₉₀ values for Ciprofloxacin against a selection of common bacterial species.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	≤0.015 - 0.06	≤0.015 - 1
Klebsiella pneumoniae	0.03 - 0.12	0.06 - 0.5
Pseudomonas aeruginosa	0.12 - 0.5	0.5 - 4
Staphylococcus aureus (MSSA)	0.12 - 0.5	0.25 - 1
Staphylococcus aureus (MRSA)	1 - 4	>16
Streptococcus pneumoniae	0.5 - 1	1 - 2
Enterococcus faecalis	0.5 - 1	1 - 2
Haemophilus influenzae	≤0.015 - 0.03	≤0.015 - 0.03

Note: The antibacterial activity of Oxociprofloxacin is expected to be substantially lower than the values presented for Ciprofloxacin. The data for Ciprofloxacin is provided for informational purposes only.

Experimental Protocols

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

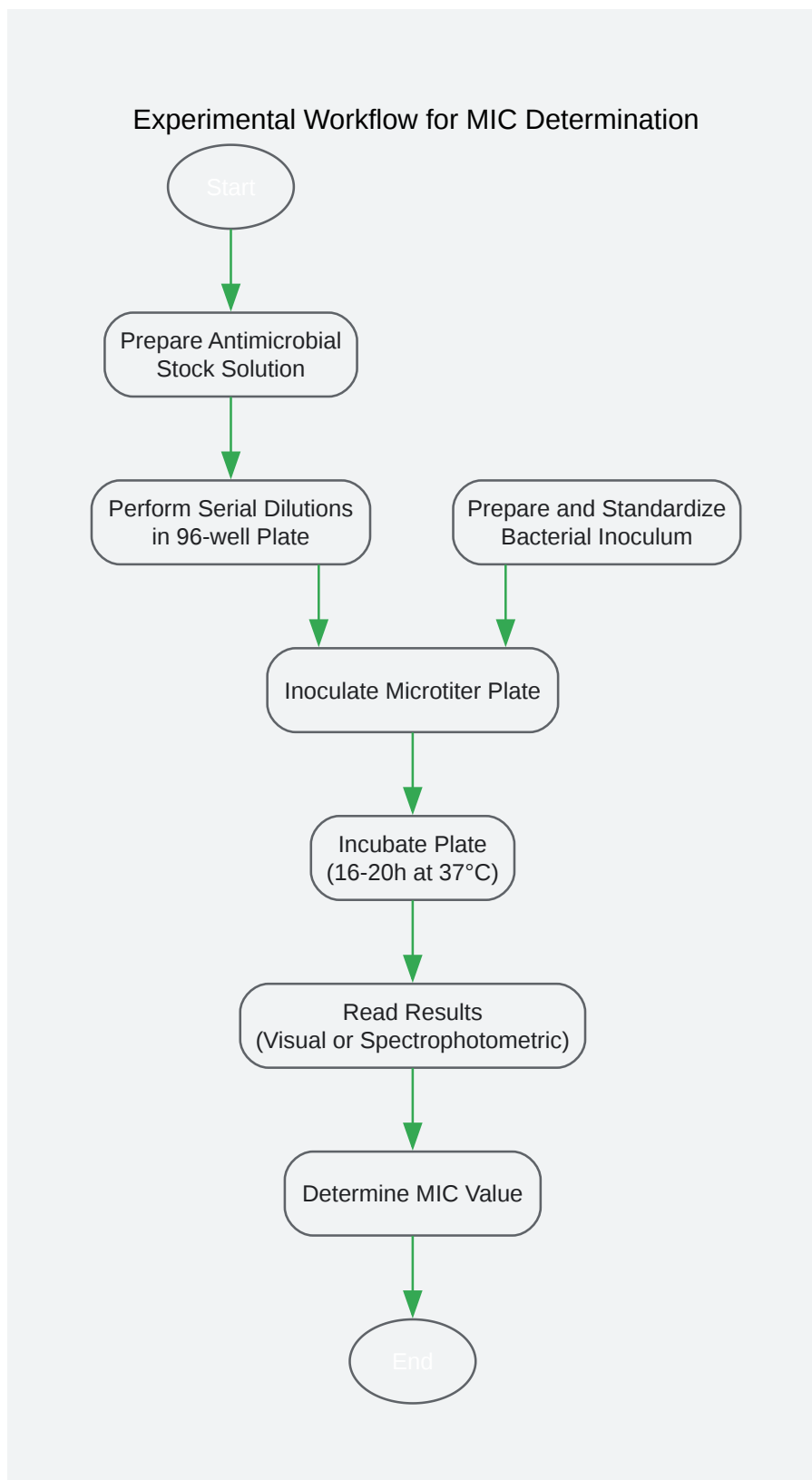
- Test compound (e.g., Oxociprofloxacin)
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Bacterial culture in logarithmic growth phase
- Spectrophotometer
- Sterile pipette tips and multichannel pipettes
- Incubator

Procedure:

- Preparation of Antimicrobial Stock Solution:
 - Prepare a stock solution of the test compound in a suitable solvent at a high concentration.
 - Further dilute the stock solution in the appropriate growth medium to create a working solution.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile MHB to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the working antimicrobial solution to well 1.
 - Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and then transferring 100 μ L from well 2 to well 3, and so on, until well 10. Discard 100 μ L from well 10.

- Well 11 will serve as the growth control (no antimicrobial).
- Well 12 will serve as the sterility control (no bacteria).
- Preparation of Bacterial Inoculum:
 - Grow the bacterial strain to be tested in MHB to the logarithmic phase.
 - Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculation of Microtiter Plate:
 - Add 100 μ L of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 μ L.
 - Well 12 receives 100 μ L of sterile MHB instead of the bacterial suspension.
- Incubation:
 - Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

The following diagram illustrates the workflow for a typical MIC determination experiment.



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

A specific, detailed experimental protocol for the laboratory synthesis of Oxociprofloxacin is not readily available in the public domain. As a metabolite, it is typically isolated from biological matrices (e.g., urine, plasma) of individuals treated with Ciprofloxacin for analytical purposes.

Hypothetically, a synthetic route could involve the modification of the piperazine ring of Ciprofloxacin or a related intermediate. The synthesis of the core fluoroquinolone structure generally involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent nucleophilic substitution at the C-7 position with the desired piperazine derivative.

Conclusion

Oxociprofloxacin is a key metabolite of the important antibiotic Ciprofloxacin. While its chemical structure and some of its physicochemical properties are well-documented, there is a significant gap in the literature regarding its specific antibacterial activity and a detailed, independent characterization of its mechanism of action. Future research could focus on quantifying the MIC values of Oxociprofloxacin against a broad panel of bacterial pathogens and investigating its interaction with bacterial DNA gyrase and topoisomerase IV to better understand its contribution to the overall activity and potential for resistance development of its parent drug, Ciprofloxacin.

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